4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide
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Overview
Description
4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide is a synthetic organic compound that features a pyridinium core substituted with a hydroxyethyl carbamoyl group and a thiophenyl ethyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide typically involves a multi-step process. One common route includes the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Hydroxyethyl Carbamoyl Group: This step involves the reaction of the pyridinium intermediate with 2-hydroxyethyl isocyanate under controlled conditions to form the hydroxyethyl carbamoyl group.
Attachment of the Thiophenyl Ethyl Ketone Moiety: The final step involves the reaction of the intermediate with thiophene-2-carboxaldehyde in the presence of a suitable oxidizing agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
4-[(2-Hydroxyethyl)carbamoyl]-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyridinium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-4-carboxamide;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S.BrH/c17-8-5-15-14(19)11-3-6-16(7-4-11)10-12(18)13-2-1-9-20-13;/h1-4,6-7,9,17H,5,8,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMPLVBOOKCBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C[N+]2=CC=C(C=C2)C(=O)NCCO.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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